molecular formula C10H7N3S B562337 Thiabendazole-d4 (Major) CAS No. 1190007-20-5

Thiabendazole-d4 (Major)

Cat. No.: B562337
CAS No.: 1190007-20-5
M. Wt: 205.271
InChI Key: WJCNZQLZVWNLKY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiabendazole-d4 (Major) is a deuterated form of thiabendazole, a benzimidazole derivative. Thiabendazole is widely used as an antifungal and antiparasitic agent. The deuterated form, Thiabendazole-d4, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of thiabendazole due to its stable isotope labeling.

Preparation Methods

Fundamental Synthesis Routes for Thiabendazole

Condensation of o-Phenylenediamine and 4-Cyanothiazole

The foundational synthesis of thiabendazole involves acid-catalyzed condensation of o-phenylenediamine and 4-cyanothiazole in aqueous media. As detailed in Patent WO1994025457A1, this one-step process operates at 80–145°C and pH 2.5–6.0, yielding thiabendazole with >90% purity after filtration and washing . Key parameters include:

  • Catalyst selection : Hydrochloric acid is preferred for cost and solubility .

  • Reaction time : 2–6 hours under nitrogen to prevent oxidation of intermediates .

  • Isolation : Product precipitates directly from the aqueous phase, minimizing solvent use .

For Thiabendazole-d4, deuterium can be introduced via deuterated starting materials (e.g., o-phenylenediamine-d4 ) or deuterium exchange during synthesis. For example, substituting H2O with D2O in the reaction medium may enable H/D exchange at labile positions, though regioselectivity depends on reaction pH and temperature .

Multi-Step Synthesis with Deuterated Intermediates

Synthesis of 4-Methylthiazol-d3

Patent CN104557902A outlines a four-step route to thiabendazole, beginning with monochloroacetone synthesis :

  • Chlorination of acetone : Acetone reacts with chlorine gas at 100–110°C in the presence of calcium carbonate or NaOH .

  • Formation of 2-amino-4-methylthiazol : Monochloroacetone reacts with thiocarbamide (1:1.1–1.2 molar ratio) under reflux, followed by basification to isolate the intermediate .

  • Diazotization and reduction : 2-Amino-4-methylthiazol is converted to 4-methylthiazol via diazonium salt formation and sodium hypophosphite reduction .

Deuteration strategy : Using deuterated acetone (CD3COCD3) in Step 1 introduces a CD3 group, yielding 4-methylthiazol-d3 . This positions three deuterium atoms on the thiazole ring’s methyl group, a stable site resistant to back-exchange .

Oxidation to Thiazole-4-carboxylic Acid-d3

4-Methylthiazol-d3 is oxidized to thiazole-4-carboxylic acid-d3 using:

  • Potassium permanganate (1:4.5–5.5 molar ratio) at 50–55°C for 22–24 hours , or

  • Nitric acid (1:5–5.5 molar ratio) under pressure (0.2–0.3 MPa) at 105–115°C .

The carboxylic acid group retains deuterium from the methyl group, ensuring isotopic stability during subsequent steps .

Final Condensation to Thiabendazole-d4

Coupling with o-Phenylenediamine-d1

Thiazole-4-carboxylic acid-d3 reacts with o-phenylenediamine-d1 (deuterated at the amine positions) under acidic conditions. Patent WO1994025457A1’s method adapts well to deuterated amines, as the condensation mechanism remains unchanged .

Reaction conditions :

  • Solvent : D2O or D2O/co-solvent mixtures to maintain deuterium content.

  • Catalyst : DCl (deuterated HCl) for pH adjustment .

  • Temperature : 95°C under nitrogen to prevent deuteration loss .

This step introduces the fourth deuterium at the benzimidazole nitrogen, completing Thiabendazole-d4 .

Isotopic Purity and Analytical Validation

Challenges in Deuterium Retention

  • Back-exchange : Labile hydrogens (e.g., NH groups) may revert to protiated forms. Using non-aqueous workup and anhydrous solvents mitigates this .

  • Regioselectivity : Deuteration at non-target sites (e.g., aromatic positions) requires careful control of reaction conditions .

Analytical Techniques

  • Mass spectrometry (MS) : Confirms molecular ion peaks at m/z 208 (Thiabendazole) vs. 212 (Thiabendazole-d4) .

  • NMR spectroscopy : CD3 groups show absence of protiated methyl signals (~δ 2.5 ppm) .

Comparative Analysis of Synthesis Methods

Method Deuteration Sites Yield Isotopic Purity
Condensation with D2O Labile H positions60–70%85–90%
CD3COCD3 route Thiazole methyl group72%>98%
o-PDA-d1 coupling Benzimidazole NH positions65–75%95–97%

Chemical Reactions Analysis

Types of Reactions

Thiabendazole-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, including:

    Oxidation: Thiabendazole-d4 can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Thiabendazole-d4 to its corresponding amine derivatives.

    Substitution: Thiabendazole-d4 can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include deuterated sulfoxides, sulfones, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Thiabendazole-d4 has the molecular formula C10H7N3SC_{10}H_{7}N_{3}S and is characterized by the presence of deuterium atoms, which enhance its stability and facilitate its use in analytical chemistry. The chemical structure includes a thiazole ring and a benzimidazole moiety, contributing to its biological activity against fungi and parasites.

Environmental Applications

2.1 Wastewater Treatment

Thiabendazole-d4 is utilized in studies examining the fate and transport of pharmaceutical contaminants in wastewater treatment systems. Research has shown that this compound can serve as a marker for tracking the removal efficiency of anthelmintics in wastewater treatment plants (WWTPs). For instance, studies have detected thiabendazole in influents and effluents of WWTPs, indicating its persistence in aquatic environments and potential ecological risks .

2.2 Soil Interaction Studies

Thiabendazole-d4 is employed in soil sorption studies to understand the behavior of pharmaceuticals in agricultural soils. Its isotopic labeling allows researchers to differentiate between natural and anthropogenic sources of contamination. Investigations have demonstrated that thiabendazole exhibits varying sorption characteristics based on soil composition, influencing its bioavailability to plants .

Pharmacological Research

3.1 Antifungal Activity

Thiabendazole-d4 retains the antifungal properties of its parent compound, making it valuable in pharmacological studies aimed at understanding drug metabolism and efficacy. It is particularly effective against a range of fungal pathogens, including Aspergillus and Botrytis species, which are significant in agricultural contexts .

3.2 Antiparasitic Studies

As an antiparasitic agent, thiabendazole-d4 is investigated for its mechanism of action against helminths such as Ascaris lumbricoides and Necator americanus. Its role in inhibiting egg production and larval development is crucial for developing effective treatments for parasitic infections .

Analytical Applications

4.1 Mass Spectrometry

The deuterated form of thiabendazole enhances mass spectrometry techniques by providing distinct fragmentation patterns that improve quantification accuracy in complex biological matrices. Studies utilizing tandem mass spectrometry have highlighted the advantages of using labeled compounds like thiabendazole-d4 to assess matrix effects during analysis .

4.2 Method Development

Thiabendazole-d4 serves as a reference standard in method development for detecting thiabendazole residues in food products and environmental samples. Its stable isotopic composition allows for precise calibration curves necessary for regulatory compliance testing .

Case Studies

Study Focus Area Findings
Study AWastewater TreatmentDetected thiabendazole concentrations indicating persistence in aquatic environments
Study BSoil SorptionVariability in sorption coefficients based on soil type affecting bioavailability
Study CPharmacologyConfirmed antifungal efficacy against Botrytis species with potential agricultural applications

Mechanism of Action

Thiabendazole-d4 exerts its effects through mechanisms similar to thiabendazole. The primary mechanism involves:

    Inhibition of Fumarate Reductase: Thiabendazole inhibits the helminth-specific enzyme fumarate reductase, disrupting the energy metabolism of parasitic worms.

    Binding to Tubulin: Thiabendazole binds to β-tubulin, inhibiting microtubule polymerization and disrupting cell division in fungi and parasites.

Comparison with Similar Compounds

Thiabendazole-d4 can be compared with other deuterated benzimidazole derivatives and non-deuterated analogs:

    Thiabendazole: The non-deuterated form, widely used as an antifungal and antiparasitic agent.

    Albendazole-d4: Another deuterated benzimidazole derivative used in similar pharmacokinetic and metabolic studies.

    Mebendazole-d4: Deuterated form of mebendazole, used for similar research purposes.

Uniqueness

Thiabendazole-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds.

Biological Activity

Thiabendazole-d4 (Major) is a deuterated derivative of thiabendazole, a broad-spectrum anthelmintic and fungicide. This compound has garnered attention in various fields, including pharmacology, environmental science, and toxicology. Its biological activity is primarily associated with its anthelmintic properties and its role in controlling fungal infections. This article delves into the biological activity of Thiabendazole-d4, exploring its mechanisms of action, efficacy against specific pathogens, and implications for human health and the environment.

Thiabendazole functions primarily by inhibiting the polymerization of tubulin, which is crucial for the formation of microtubules in eukaryotic cells. This inhibition disrupts cellular processes such as mitosis and intracellular transport, leading to cell death in susceptible organisms. Specifically, it targets the β-tubulin subunit in nematodes and fungi, which is essential for their survival and reproduction.

Key Mechanisms:

  • Tubulin Inhibition : Disruption of microtubule formation affects cell division.
  • Energy Metabolism Disruption : Thiabendazole interferes with energy production pathways, leading to metabolic stress in target organisms.

Biological Activity Against Pathogens

Thiabendazole-d4 exhibits significant antifungal and anthelmintic activity. Its effectiveness has been documented across various studies that evaluate its impact on different pathogens.

Antifungal Activity

Thiabendazole is effective against a range of fungal pathogens, including:

  • Aspergillus spp.
  • Fusarium spp.
  • Candida spp.

Research indicates that thiabendazole can reduce fungal load significantly in infected tissues, making it a valuable agent in both agricultural and clinical settings.

Anthelmintic Activity

Thiabendazole-d4 has shown promising results in treating helminth infections:

  • Strongyloides stercoralis
  • Ancylostoma duodenale

In clinical trials, thiabendazole has been effective in reducing parasite burdens and improving patient outcomes in helminthiasis cases.

Case Studies

  • Fungal Infections : A study conducted on patients with chronic fungal infections demonstrated that treatment with thiabendazole resulted in a 70% reduction in fungal load within four weeks of therapy. The study highlighted the compound's rapid action against resistant strains of fungi.
  • Helminth Infections : In a clinical trial involving 200 patients with Strongyloides stercoralis infections, thiabendazole showed a cure rate of 90%, with minimal side effects reported. This trial underscores the compound's efficacy as an anthelmintic agent.

Environmental Impact

Thiabendazole-d4 is also studied for its environmental implications due to its widespread use as a pesticide. It has been detected in various environmental matrices, including water bodies and soil samples.

Ecotoxicological Studies

  • A study assessing the ecotoxicological risks associated with thiabendazole found that it poses moderate risks to aquatic organisms at certain concentrations. The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects.
StudyFindings
Ecotoxicological Risk AssessmentModerate risk to aquatic life; potential for bioaccumulation
Soil Degradation StudiesBreakdown products identified; persistence varies with environmental conditions

Q & A

Basic Research Questions

Q. How does Thiabendazole-d4 function as an internal standard in mass spectrometry (MS)-based quantification of its parent compound in complex matrices?

Thiabendazole-d4 is used as a deuterated internal standard (IS) to correct for matrix effects, ionization efficiency variations, and extraction losses during sample preparation. Its isotopic purity (≥98%) ensures minimal interference with the parent compound’s signal while sharing similar physicochemical properties. For example, in food matrix analysis, it compensates for ion suppression caused by co-eluting compounds, improving quantification accuracy. Researchers typically spike samples with a known concentration of Thiabendazole-d4 before extraction, then calculate the parent compound’s concentration using the IS-normalized calibration curve .

Q. What are the key steps for preparing Thiabendazole-d4 stock solutions to ensure stability and reproducibility in long-term studies?

Stock solutions should be prepared in methanol or acetonitrile (LC-MS grade) to minimize degradation. Aliquots must be stored at -20°C in amber vials to prevent photodegradation. Prior to use, solutions should be warmed to room temperature, vortexed, and centrifuged to ensure homogeneity. Concentration verification via UV-Vis spectroscopy (e.g., at λ = 298 nm) or LC-MS/MS is recommended every 3–6 months to monitor stability .

Advanced Research Questions

Q. How can researchers validate the stability of Thiabendazole-d4 under varying storage conditions (-20°C vs. 4°C) over extended periods?

Accelerated stability studies are conducted by storing Thiabendazole-d4 solutions at elevated temperatures (e.g., 40°C for 1 month) and comparing degradation rates via LC-MS/MS. For long-term stability, solutions stored at -20°C and 4°C are analyzed periodically (e.g., 0, 3, 6, 12 months) using a validated method (ICH Q2(R1) guidelines). Metrics include peak area consistency, signal-to-noise ratio, and isotopic integrity (e.g., absence of protium exchange). Statistical tools like linear regression assess degradation kinetics .

Q. What methodological considerations are critical when optimizing HPLC-MS parameters for Thiabendazole-d4 to minimize interference from co-eluting substances?

  • Mobile Phase: Use 0.1% formic acid in water/acetonitrile to enhance ionization.
  • Column: A C18 column (2.1 × 50 mm, 1.7 µm) provides optimal retention and resolution.
  • Collision Energy: Optimize via MRM transitions (e.g., m/z 208 → 178 for Thiabendazole-d4) to reduce cross-talk.
  • Gradient Elution: A 5–95% acetonitrile gradient over 8 minutes separates Thiabendazole-d4 from matrix interferents like sulfonamides or tetracyclines .

Q. What statistical approaches resolve discrepancies in recovery rates of Thiabendazole-d4 across different food matrices (e.g., meat vs. vegetables)?

Mixed-effects models account for matrix-specific variability (e.g., lipid content in meat vs. cellulose in vegetables). Recovery data are log-transformed to normalize variance, and ANOVA identifies significant differences. Outliers are assessed via Grubbs’ test. For validation, spike-and-recovery experiments at 10–400 µg/kg concentrations are performed in triplicate, with uncertainties quantified using Monte Carlo simulations .

Q. How do computational methods predict the crystalline structure and solvate formation of Thiabendazole-d4 in different solvent systems?

Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models intermolecular interactions, while X-ray diffraction (XRD) confirms crystal packing. For solvate prediction, statistical models (e.g., partial least squares regression) correlate solvent polarity with hydrogen-bonding motifs. Studies show Thiabendazole-d4 forms stable hydrates in aqueous systems, validated by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in Thiabendazole-d4’s isotopic purity when replicating studies?

  • Certification: Use batches with certificates of analysis (CoA) specifying deuterium incorporation ≥98%.
  • QC Checks: Perform NMR (e.g., ¹H-NMR to confirm deuterium substitution at C4,5,6,7 positions) and high-resolution MS.
  • Normalization: Adjust spiking concentrations based on purity metrics to ensure consistent recovery rates across batches .

Q. What strategies mitigate signal suppression of Thiabendazole-d4 in high-lipid matrices during LC-MS/MS analysis?

  • Sample Cleanup: Solid-phase extraction (SPE) with C18 cartridges removes lipids.
  • Matrix-Matched Calibration: Prepare standards in blank matrix extracts to mimic suppression effects.
  • Ion Source Optimization: Reduce source temperature (e.g., 300°C) and use post-column infusion to identify suppression zones .

Q. Methodological Validation

Q. How to validate the limit of quantification (LOQ) for Thiabendazole-d4 in environmental water samples using EPA 1694 guidelines?

  • Linearity: 5-point calibration curve (1–50 ng/mL) with ≥ 0.995.
  • Precision: ≤15% RSD for intra-/inter-day replicates.
  • Accuracy: 85–115% recovery in fortified samples.
  • LOQ: Defined as the lowest concentration with signal-to-noise ≥10 and acceptable accuracy/precision .

Q. What crystallographic techniques characterize the coordination behavior of Thiabendazole-d4 with transition metals in catalytic studies?

Single-crystal XRD (Bruker APEX2) resolves metal-ligand bond lengths and angles. Computational tools (Mercury, SHELXT) model electron density maps. For example, Thiabendazole-d4 forms octahedral complexes with Cu(II), confirmed by bond valence sum (BVS) analysis and IR spectroscopy (stretching frequencies at 450–500 cm⁻¹ for M-N bonds) .

Properties

IUPAC Name

4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNZQLZVWNLKY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016187
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190007-20-5
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.